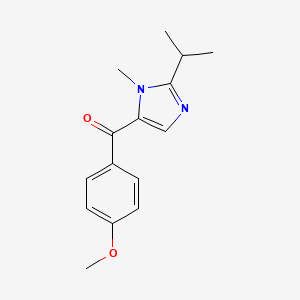
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone, also known as CP47,497, is a synthetic cannabinoid that has gained significant attention in scientific research. It is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. CP47,497 has been used in various scientific studies to investigate the mechanisms of action of cannabinoids and their effects on the body.
作用机制
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids. This compound has been found to have a high affinity for the CB1 receptor and is a potent agonist of this receptor.
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to affect pain perception, appetite regulation, and immune function. This compound has also been found to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One advantage of using (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone in lab experiments is that it is a potent agonist of the CB1 receptor, making it useful for investigating the effects of cannabinoids on this receptor. However, one limitation of using this compound is that it is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids found in the body.
未来方向
There are many potential future directions for research involving (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone. One area of research could focus on the development of new drugs that target the CB1 receptor, using this compound as a starting point. Another area of research could investigate the potential therapeutic uses of this compound, such as its anti-inflammatory and neuroprotective effects. Additionally, future research could investigate the effects of this compound on other receptors and neurotransmitter systems in the body.
合成方法
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is synthesized through a multi-step process that involves the reaction of 4-chloroaniline with 3,4-methylenedioxyphenyl-2-propanone to form the intermediate compound 1-(4-chlorophenyl)-2-(3,4-methylenedioxyphenyl)propan-1-one. This intermediate is then reacted with 2,3-dihydrobenzofuran to produce the final product, this compound.
科学研究应用
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been used extensively in scientific research to investigate the mechanisms of action of cannabinoids. It has been found to be a potent agonist of the CB1 receptor and has been used to study the effects of cannabinoids on this receptor. This compound has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and immune function.
属性
IUPAC Name |
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-5-2-11(3-6-13)16(18)12-4-7-14-15(10-12)20-9-1-8-19-14/h2-7,10H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXWBATYQZAZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)
![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)
![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)

![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)


![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)

![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)

![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)